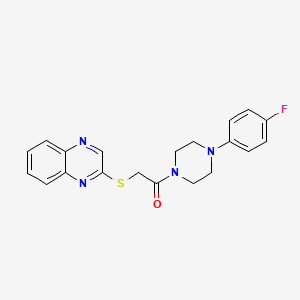

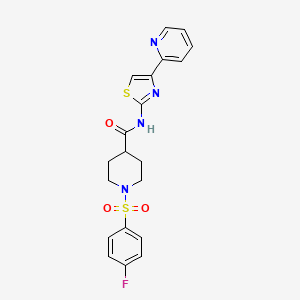

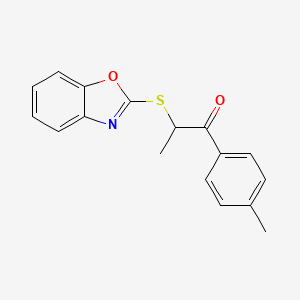

1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(quinoxalin-2-ylthio)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(quinoxalin-2-ylthio)ethanone, also known as TFMPP or 1-(3-trifluoromethylphenyl)piperazine, is a synthetic compound that belongs to the family of piperazine derivatives. TFMPP was initially developed as an antidepressant drug, but it was later found to have psychoactive effects. TFMPP is commonly used as a recreational drug due to its ability to induce euphoria, altered perception, and hallucinations. However, TFMPP has also been studied for its potential therapeutic applications in scientific research.

Scientific Research Applications

Antibacterial and Antimycobacterial Applications

Research has explored derivatives of N-substituted piperazinyl quinolones for their potential as antibacterial and antimycobacterial agents. A study by Gurunani et al. (2022) synthesized derivatives from the fluoroquinolone class, showing moderate activity against Gram-positive bacteria and lesser activity against Gram-negative bacteria. Some derivatives exhibited specific antibacterial and antimycobacterial activities, suggesting the potential for further investigation into their clinical applications Gulshan Gurunani, K. Agrawal, Sheelpriya R. Walde, A. Ittadwar, 2022.

Electrochemical Synthesis Applications

The electrochemical synthesis of phenylpiperazine derivatives has been demonstrated as a facile and environmentally friendly method. Nematollahi and Amani (2011) outlined a process for synthesizing new phenylpiperazine derivatives through electrochemical oxidation, showcasing an innovative approach to creating compounds with potential utility in various chemical and pharmaceutical applications D. Nematollahi, A. Amani, 2011.

Anticancer Activity

Compounds with quinoxalinyl-piperazine structures have been investigated for their anticancer properties. Lee et al. (2010) synthesized a library of quinoxalinyl-piperazine compounds, identifying several with potent inhibitory effects on the proliferation of human cancer cells. One particular fluoro quinoxalinyl-piperazine derivative demonstrated significant growth inhibition and synergistic cytotoxic effects when combined with known cancer drugs, indicating a promising avenue for developing new anticancer therapies Y. Lee, Y. Gong, Heejeong Yoon, C. Ahn, Moon-Kook Jeon, J. Kong, 2010.

Novel Synthesis Methods

Innovative synthesis methods for creating derivatives of piperazinyl quinolones and related compounds have been a focal point of research. For example, practical synthesis techniques for creating iminochlorothioformates, which are then used to synthesize novel heterocyclic compounds, have been developed. Such methods open up new pathways for producing compounds with potential pharmaceutical applications, illustrating the versatility and significance of research in this area D. Chu, A. Claiborne, 1991.

properties

IUPAC Name |

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-quinoxalin-2-ylsulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4OS/c21-15-5-7-16(8-6-15)24-9-11-25(12-10-24)20(26)14-27-19-13-22-17-3-1-2-4-18(17)23-19/h1-8,13H,9-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFBKVJKZYCXFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

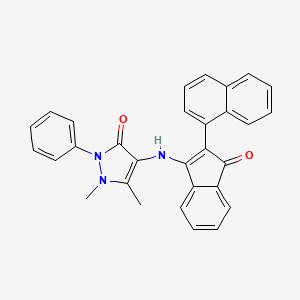

![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2515096.png)

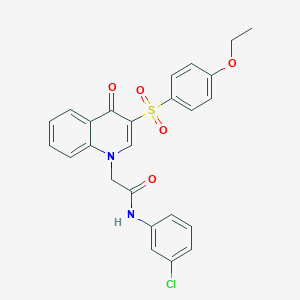

![2-(4-chlorophenyl)-1-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2515103.png)

![Methyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2515107.png)

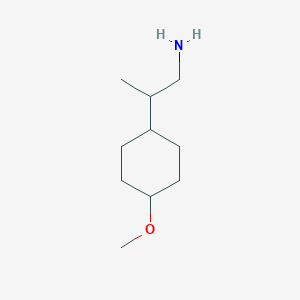

![N-(3-chlorophenyl)[4-hydroxy-6-methyl-2-oxo-1-(oxolan-2-ylmethyl)(3-hydropyrid yl)]carboxamide](/img/structure/B2515109.png)

![1-(2-((6-Fluorobenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2515111.png)